molecular formula C19H22N2O4 B11173748 4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide

4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B11173748
M. Wt: 342.4 g/mol
InChI Key: JDVKJBLMMSUBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butanoylamino group and a 2,5-dimethoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting an appropriate benzoyl chloride with ammonia or an amine under controlled conditions.

    Introduction of the Butanoylamino Group: The next step involves the introduction of the butanoylamino group. This can be done by reacting the benzamide core with butanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the 2,5-Dimethoxyphenyl Group: Finally, the 2,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with 2,5-dimethoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyamphetamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxy-4-ethylamphetamine: Another compound with a similar core structure but different substituents.

Uniqueness

4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide is unique due to the presence of both the butanoylamino and 2,5-dimethoxyphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-8-6-13(7-9-14)19(23)21-16-12-15(24-2)10-11-17(16)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

JDVKJBLMMSUBKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.